molecular formula C₂₁H₂₀D₆O₂ B1150843 Gestodene-D6 (major)

Gestodene-D6 (major)

Cat. No.: B1150843
M. Wt: 316.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gestodene-D6 (major) is a deuterated analog of Gestodene, a synthetic progestin widely used in oral contraceptives due to its high progestogenic activity and minimal androgenic effects . Gestodene (C₂₁H₂₆O₂) is characterized by its solid state, solubility in chlorinated solvents (e.g., chloroform, dichloromethane), and a melting point of 200–202°C . The deuterated form, Gestodene-D6 (major), incorporates six deuterium atoms at specific molecular positions, enhancing its utility as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies and drug quantification . Its "major" designation likely refers to the primary deuteration pattern, which minimizes isotopic interference while retaining chemical behavior akin to the non-deuterated parent compound.

Properties

Molecular Formula

C₂₁H₂₀D₆O₂

Molecular Weight

316.47

Synonyms

(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,15-dien-20-yn-3-one-d6;  SH B 331-d6; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Impurities of Gestodene

Gestodene derivatives and impurities (Table 1) are critical for pharmaceutical quality control. Key compounds include:

  • Gestodene Impurity D (6-Beta-Hydroxy Gestodene) : A hydroxylated metabolite with altered receptor binding affinity.
  • Gestodene Impurity E (6-Keto Gestodene) : Oxidation product with reduced progestogenic activity.
  • Gestodene Impurity F (15-Alpha-Acetoxy Gestodene) : Acetylated derivative influencing metabolic stability.
  • Gestodene-D6 (major) : Deuterated variant used for analytical precision, differing from impurities by isotopic labeling rather than structural modification .
Table 1: Comparison of Gestodene Derivatives and Impurities
Compound Name Molecular Formula Key Structural Feature Application Reference
Gestodene C₂₁H₂₆O₂ 13-ethyl, 17-hydroxy, 18-methylgon-4-en-3-one Active pharmaceutical ingredient
Gestodene-D6 (major) C₂₁H₂₀D₆O₂ Six deuterium substitutions LC-MS/MS internal standard
Gestodene Impurity D C₂₁H₂₆O₃ 6-Beta-hydroxylation Metabolic/byproduct monitoring
Gestodene Impurity E C₂₁H₂₄O₃ 6-Keto group Oxidation product analysis

Deuterated Progestins: Gestodene-D6 vs. Dydrogesterone-D6

Dydrogesterone-D6 (C₂₁H₂₂D₆O₂; MW 318.48) is another deuterated progestin used as a reference standard. Unlike Gestodene-D6, which is derived from a 19-nortestosterone backbone, Dydrogesterone-D6 is a retroprogesterone analog with a 9β,10α configuration, influencing its receptor binding and metabolic pathways . Both compounds share applications in analytical chemistry but differ in parent drug pharmacology and deuteration sites.

Table 2: Comparative Analysis of Deuterated Progestins
Parameter Gestodene-D6 (major) Dydrogesterone-D6
Parent Compound Class 19-Nortestosterone derivative Retroprogesterone analog
Molecular Formula C₂₁H₂₀D₆O₂ C₂₁H₂₂D₆O₂
Molecular Weight ~334.5 (estimated) 318.48
Primary Application Contraceptive quantification Hormone replacement therapy
Key Reference

Analytical and Functional Differences

  • Isotopic Utility : Gestodene-D6’s deuterium labeling ensures near-identical chromatographic behavior to Gestodene, enabling precise quantification in biological matrices. In contrast, impurities like 6-Beta-Hydroxy Gestodene exhibit distinct retention times and fragmentation patterns in MS .
  • Metabolic Stability : Deuterium substitution in Gestodene-D6 may slightly alter metabolic rates (deuterium isotope effect), but strategic labeling minimizes this impact, unlike structural modifications in impurities that significantly affect pharmacokinetics .
  • Regulatory Relevance: Impurities (e.g., 15-Alpha-Acetoxy Gestodene) are monitored per ICH guidelines for safety, while deuterated analogs are exempt from toxicity studies due to their non-therapeutic role .

Q & A

Q. How to ensure compliance with FAIR data principles when publishing Gestodene-D6 (major) datasets?

  • Implementation :
  • Metadata Standards : Use domain-specific schemas (e.g., ISA-Tab for omics data).
  • Persistent Identifiers : Assign DOIs to datasets.
  • Accessibility : License data under CC-BY-SA to enable reuse .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.